molecular formula C24H25BrN2O7S B297001 N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide

N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide

Cat. No. B297001
M. Wt: 565.4 g/mol
InChI Key: NBCXSXUBKNWGKJ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide, also known as BDA-366, is a chemical compound that has been extensively studied for its potential in treating various diseases. This compound has shown promise in the field of cancer research, as well as in the treatment of other conditions such as diabetes and Alzheimer's disease. In

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide involves the inhibition of several cellular pathways that are involved in the growth and proliferation of cancer cells. N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has been shown to inhibit the activity of several enzymes that are involved in the synthesis of DNA and RNA, which are essential for cell growth and division. N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide also inhibits the activity of several signaling pathways that are involved in the growth and survival of cancer cells, such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide inhibits the growth of cancer cells by inducing apoptosis and blocking the cell cycle. N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has also been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. In addition to its effects on cancer cells, N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has also been shown to have potential in treating other conditions, such as diabetes and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide is its potential in treating various diseases, particularly cancer. N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, and has shown promise in preclinical studies. However, there are several limitations to using N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which can limit its use in clinical trials.

Future Directions

There are several future directions for the study of N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide. One area of research is the development of more efficient synthesis methods for N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide, which can improve the yield and purity of the compound. Another area of research is the optimization of the formulation of N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide, which can improve its solubility and bioavailability. Additionally, further studies are needed to determine the potential of N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide in treating other conditions, such as diabetes and Alzheimer's disease. Finally, clinical trials are needed to determine the safety and efficacy of N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide in humans, which can pave the way for its use in the clinic.
Conclusion
In conclusion, N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide is a chemical compound that has shown promise in the field of cancer research, as well as in the treatment of other conditions such as diabetes and Alzheimer's disease. The synthesis of N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide involves several steps, and various modifications have been made to improve the yield and purity of the compound. N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide inhibits the growth of cancer cells by inducing apoptosis and blocking the cell cycle, and has potential in treating various diseases. However, there are several limitations to using N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide in lab experiments, such as its low solubility in water and potential toxicity. There are several future directions for the study of N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide, including the development of more efficient synthesis methods, optimization of the formulation, and clinical trials to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide involves several steps, including the reaction of 4-bromophenylamine with 3,4-dimethoxybenzaldehyde to form an intermediate compound. This intermediate is then reacted with 2,5-dimethoxyaniline and acetic anhydride to yield the final product, N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide. The synthesis of N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has been extensively studied for its potential in treating cancer. Studies have shown that N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has also been shown to inhibit the growth of cancer cells by blocking the cell cycle, which prevents the cells from dividing and proliferating. In addition to its potential in cancer research, N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has also been studied for its potential in treating other conditions, such as diabetes and Alzheimer's disease.

properties

Molecular Formula

C24H25BrN2O7S

Molecular Weight

565.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-2,5-dimethoxyanilino)acetamide

InChI

InChI=1S/C24H25BrN2O7S/c1-31-18-9-11-21(32-2)20(13-18)27(15-24(28)26-17-7-5-16(25)6-8-17)35(29,30)19-10-12-22(33-3)23(14-19)34-4/h5-14H,15H2,1-4H3,(H,26,28)

InChI Key

NBCXSXUBKNWGKJ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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